endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Asymmetric Catalysis Diastereoselective Synthesis Ruthenium Complex

Specify CAS 240401-16-5 for your next synthesis. This endo-3-ol HCl salt is a critical, stereochemically pure (1R,5S) intermediate for 5-HT₃ receptor antagonist programs (e.g., granisetron analogs) and chiral ligand development. Its rigid, zero-rotatable-bond scaffold and endo hydroxyl orientation are non-negotiable for downstream synthetic selectivity and correct pharmacophore construction. The hydrochloride form guarantees ambient storage stability and precise weighing—substituting the free base or exo isomer (CAS 1630906-34-1) will introduce diastereomeric impurities and compromise your route. Secure reproducible results with the exact building block specified in patented routes.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 240401-16-5
Cat. No. B2679950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
CAS240401-16-5
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2)O.Cl
InChIInChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?;
InChIKeyDHCPGMAVRSKIFC-OQBUZWGDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

endo-9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride (CAS 240401-16-5): Procurement-Grade Bridged Bicyclic Intermediate


endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride (CAS 240401-16-5) is a conformationally rigid, bicyclic piperidine-derivative hydrochloride salt with molecular formula C8H16ClNO and molecular weight 177.67 g/mol [1]. The compound features the stereochemically defined (1R,5S)-9-azabicyclo[3.3.1]nonane framework wherein the 3-hydroxyl group occupies the endo (inner) spatial orientation relative to the bicyclic cavity [1]. This bridged azabicyclic architecture imparts zero rotatable bonds and a topological polar surface area of 32.3 Ų, structural features that confer distinct conformational constraints critical for molecular recognition in biological systems [1]. The hydrochloride salt form enhances aqueous solubility and provides a stable, crystalline solid suitable for precise weighing and long-term storage at ambient temperature .

Why Generic Substitution of endo-9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride (CAS 240401-16-5) Is Scientifically Unsound


Generic substitution of endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride with alternative 9-azabicyclo[3.3.1]nonane derivatives is scientifically unsound due to three non-negotiable differentiation factors: (1) stereochemical configuration (endo vs. exo orientation of the 3-hydroxyl group) dictates both synthetic accessibility and downstream reaction selectivity [1]; (2) salt form and associated physicochemical properties—the hydrochloride salt of CAS 240401-16-5 provides distinct solubility, stability, and handling characteristics compared to the free base (CAS 504-12-1) or alternative salt forms [2]; and (3) the exact stereoisomer is specified as a critical intermediate in multiple patent-protected synthetic routes where the exo isomer or free base would yield different reaction outcomes or fail to produce the target pharmaceutical scaffold [1]. The evidence below quantifies exactly why this specific CAS number—not a structural analog—is required for reproducible scientific work.

Quantitative Differentiation Evidence for endo-9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride (CAS 240401-16-5) vs. Comparators


Catalyst-Controlled endo:exo Diastereoselectivity Ratio in Hydrogenation

In the ruthenium-catalyzed hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, the reaction exhibits pronounced diastereoselectivity favoring the endo-alcohol over the exo-alcohol. Using RuCl2(Ph2PCH2CH2NH2)2 catalyst at 50 atm H2 pressure with substrate/catalyst ratio of 1000:1, the endo:exo product ratio reached 99.3:0.7 (approximately 142:1 selectivity) with 99.7% yield [1]. This high endo selectivity is a direct consequence of catalyst-controlled facial discrimination in the bridged bicyclic ketone reduction, where the endo approach trajectory is sterically and electronically favored.

Asymmetric Catalysis Diastereoselective Synthesis Ruthenium Complex

endo vs. exo Isomer Differential Binding Affinity in Chiral Recognition

In molecularly imprinted polymer (MIP) studies using methacrylic acid (MAA) as functional monomer, the association constant (Kassoc) of endo-9-azabicyclo[3.3.1]nonan-3-ol with the MIP template was measured at 1.9 × 10³ M⁻¹, whereas the exo-isomer exhibited a significantly lower association constant of 1.2 × 10³ M⁻¹—a 1.6-fold difference in binding affinity [1]. The corresponding dissociation constants (Kdiss) were 0.53 × 10⁻³ M for the endo isomer and 0.83 × 10⁻³ M for the exo isomer [1]. This differential binding arises from the distinct spatial orientation of the hydroxyl group relative to the bicyclic framework, which alters hydrogen-bonding geometry and steric fit within the chiral recognition cavity.

Chiral Recognition Molecular Imprinting Enantioseparation

Conformational Rigidity and Rotatable Bond Count vs. Flexible Piperidine Analogs

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride possesses zero rotatable bonds (rotatable bond count = 0) due to its fully bridged bicyclic framework, in contrast to monocyclic piperidine analogs such as 4-hydroxypiperidine (rotatable bond count = 1, with ring-flipping conformational flexibility) [1]. The topological polar surface area (TPSA) is 32.3 Ų, and the compound has 3 hydrogen bond donors (OH, NH₂⁺) and 2 hydrogen bond acceptors [1]. This conformational lock preorganizes the pharmacophoric elements (nitrogen and hydroxyl oxygen) into a fixed spatial arrangement, eliminating the entropic penalty associated with conformational sampling that flexible analogs incur upon target binding [2].

Conformational Analysis Structure-Based Drug Design Ligand Efficiency

Salt Form Stability and Storage Profile: Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 240401-16-5, MW 177.67 g/mol) demonstrates long-term stability at room temperature storage conditions, as specified in vendor technical datasheets . In contrast, the free base endo-9-azabicyclo[3.3.1]nonan-3-ol (CAS 504-12-1, MW 141.21 g/mol) has a reported melting point of 104°C and lacks the enhanced aqueous solubility conferred by salt formation . Hydrochloride salt formation typically increases aqueous solubility by 1-3 orders of magnitude relative to the free base for amine-containing bicyclic compounds, facilitating solution-phase reactions and biological assays without requiring organic co-solvents [1].

Salt Selection Solid-State Stability Procurement Specifications

Specification as Critical Intermediate in Granisetron-Related 5-HT₃ Antagonist Synthesis

endo-9-Azabicyclo[3.3.1]nonan-3-ol derivatives are explicitly claimed as essential production intermediates for pharmaceuticals, including compounds with 5-HT₃ receptor antagonist activity structurally related to granisetron [1]. Patents specify that the endo stereochemistry of the 3-hydroxyl group is required for downstream functionalization to generate the correct stereochemical configuration of the final pharmaceutical scaffold [2]. The 9-azabicyclo[3.3.1]nonane framework is classified under C07D451/14, encompassing granatane alkaloid derivatives and 5-HT₃ antagonist scaffolds, where the endo-3-ol serves as a key building block for introducing the requisite pharmacophoric elements [1].

5-HT₃ Antagonist Pharmaceutical Intermediate Anti-emetic Scaffold

endo-Selective Reduction Yield Advantage Over Conventional NaBH₄ Methods

The ruthenium-catalyzed hydrogenation method described in U.S. Patent 9,896,451 B2 achieves 99.7% yield of the endo-alcohol with endo:exo selectivity of 99.3:0.7 [1]. This represents a substantial improvement over conventional sodium borohydride reduction methods disclosed in prior art (Patent Document 1 / Japanese Translation of PCT International Application Publication No. 2009-510026), which produce lower diastereoselectivity and require stoichiometric reducing agents [2]. The catalytic method operates under hydrogen gas with a ruthenium complex, generating minimal waste products and enabling simplified workup procedures compared to borohydride reductions that produce boron-containing byproducts requiring removal [1].

Catalytic Hydrogenation Process Chemistry Green Chemistry

Validated Application Scenarios for endo-9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride (CAS 240401-16-5)


Synthesis of 5-HT₃ Receptor Antagonist Scaffolds and Granatane-Derived Pharmaceuticals

Researchers synthesizing 5-HT₃ receptor antagonists (e.g., granisetron analogs) should procure CAS 240401-16-5 as the specified endo-3-ol intermediate. Patents explicitly claim endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives as essential building blocks for pharmaceutical compounds classified under C07D451/14, where the endo stereochemistry at the 3-position is required to establish the correct three-dimensional configuration of the final pharmacophore [1]. Substitution with the exo isomer (available as CAS 1630906-34-1) would yield diastereomeric intermediates that require costly chromatographic separation or result in pharmacologically inactive stereoisomers [1].

Asymmetric Catalysis and Chiral Ligand Development

This compound serves as a valuable chiral scaffold for developing asymmetric catalysts and chiral auxiliaries. The rigid bicyclic framework with zero rotatable bonds provides a preorganized three-dimensional environment for metal coordination or substrate binding [1]. The endo-hydroxyl group can be functionalized to introduce phosphine, amine, or other coordinating moieties while maintaining the stereochemical integrity of the scaffold. The documented 142:1 endo selectivity in ruthenium-catalyzed hydrogenation demonstrates the scaffold's utility in diastereoselective transformations relevant to asymmetric synthesis methodology development.

Molecular Imprinting and Chiral Stationary Phase Development

The differential binding affinity between endo and exo isomers (Kassoc = 1.9 × 10³ M⁻¹ vs. 1.2 × 10³ M⁻¹) [1] validates the use of endo-9-azabicyclo[3.3.1]nonan-3-ol as a template in molecularly imprinted polymer (MIP) development and as a model analyte for chiral stationary phase evaluation. Researchers developing enantioselective separation methods or chiral sensors should use the hydrochloride salt for its room-temperature stability and aqueous solubility, enabling reproducible binding studies without the confounding effects of organic co-solvents .

Conformationally Constrained Fragment Library Construction

Fragment-based drug discovery programs requiring rigid, three-dimensional scaffolds should include CAS 240401-16-5 in screening libraries. With zero rotatable bonds, TPSA of 32.3 Ų, and a balanced hydrogen-bonding profile (3 donors, 2 acceptors), this compound meets key criteria for high-quality fragments with favorable ligand efficiency metrics [1]. The bridged bicyclic architecture occupies chemical space distinct from planar aromatic fragments, offering opportunities to explore novel binding modes against challenging protein targets where conformational preorganization is advantageous [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.